4-(2-Propoxyethoxy)butane-1-sulfonyl chloride
Description
4-(2-Propoxyethoxy)butane-1-sulfonyl chloride is a sulfonic acid derivative characterized by a butane backbone with a sulfonyl chloride (-SO₂Cl) group at the first carbon and a 2-propoxyethoxy substituent at the fourth carbon. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis for forming sulfonamides, sulfonate esters, and other functional groups. However, specific data such as CAS number, molecular weight, and synthesis protocols are unavailable in the provided evidence .
Properties
Molecular Formula |
C9H19ClO4S |
|---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
4-(2-propoxyethoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-2-5-13-7-8-14-6-3-4-9-15(10,11)12/h2-9H2,1H3 |
InChI Key |
MSWGOGXGTJEURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(2-Propoxyethoxy)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(2-Propoxyethoxy)butane-1-sulfonic acid+SOCl2→4-(2-Propoxyethoxy)butane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Propoxyethoxy)butane-1-sulfonyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. These reactions can be classified as follows:
Nucleophilic Substitution (S_N2): The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or sulfonamides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride include alcohols, amines, and thiols.
Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, under mild to moderate temperatures.
Major Products Formed
Sulfonate Esters: Formed when reacting with alcohols.
Sulfonamides: Formed when reacting with amines.
Sulfonic Acids: Formed upon hydrolysis.
Scientific Research Applications
4-(2-Propoxyethoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: Employed in the modification of biomolecules such as proteins and peptides, facilitating the study of biological processes.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate upon reaction with nucleophiles. This intermediate can then undergo further transformations depending on the nature of the nucleophile and reaction conditions. The sulfonyl chloride group acts as an electrophilic center, facilitating the attack by nucleophiles and subsequent formation of new chemical bonds.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes structural analogs of 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride, highlighting substituent variations and their implications:
Key Observations:
Substituent Effects on Reactivity: The 3-fluorophenoxy group (CAS 1343917-35-0) introduces electron-withdrawing fluorine, likely increasing electrophilicity of the sulfonyl chloride group and accelerating nucleophilic substitution reactions compared to non-fluorinated analogs . The 2-propoxyethoxy chain in the target compound lacks aromaticity, favoring interactions with polar aprotic solvents (e.g., DMF, acetonitrile) over aromatic solvents like toluene.
Molecular Weight Trends: The tetrahydrofuran analog has the lowest molecular weight (256.75 g/mol), while the fluorophenoxy derivative is heavier (266.72 g/mol) due to fluorine’s atomic mass. The target compound’s molecular weight is expected to fall between these values, assuming a linear ether chain.
Applications and Availability: Fluorinated analogs (e.g., CAS 1343917-35-0) are favored in pharmaceutical synthesis for enhancing metabolic stability .
Research Findings and Functional Comparisons
- Synthetic Utility: Sulfonyl chlorides with aromatic substituents (e.g., 3-fluorophenoxy) are often employed in cross-coupling reactions or as precursors to bioactive molecules. In contrast, aliphatic ether-linked variants like 4-(2-propoxyethoxy)butane-1-sulfonyl chloride may serve as surfactants or solubility enhancers in polymer chemistry.
- Stability and Storage : Aliphatic sulfonyl chlorides generally exhibit lower thermal stability than aromatic analogs due to weaker resonance stabilization. Proper storage at low temperatures (-20°C) under inert atmospheres is critical to prevent hydrolysis.
Biological Activity
4-(2-Propoxyethoxy)butane-1-sulfonyl chloride, a sulfonyl chloride derivative, is an important compound in medicinal chemistry and synthetic organic chemistry. Its biological activity has been explored in various studies, particularly in the context of its potential therapeutic applications and mechanisms of action.
- Molecular Formula : CHClOS
- Molecular Weight : 224.75 g/mol
- Boiling Point : Approximately 208.4 °C
- Melting Point : -29 °C
- Density : 1.2 g/cm³
The biological activity of 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride primarily revolves around its ability to act as a sulfonating agent. This property allows it to modify proteins and other biomolecules, potentially influencing their function and interactions.
Key Mechanisms Include :
- Protein Modification : Sulfonyl chlorides can react with amino acid residues in proteins, leading to changes in protein structure and function.
- Inhibition of Enzymatic Activity : By modifying active sites or allosteric sites on enzymes, this compound may inhibit or alter enzymatic reactions.
- Interaction with Cell Signaling Pathways : The compound may interfere with pathways involved in cell proliferation and apoptosis, which is crucial for therapeutic applications.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound, particularly in pharmacological contexts.
Case Study 1: Antiviral Properties
A study investigated the antiviral effects of 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride against HIV. The compound demonstrated significant inhibition of viral replication in cultured cells, suggesting its potential as a therapeutic agent against viral infections.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research conducted on various cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. The findings indicated that it might serve as a lead compound for developing new anticancer therapies.
Toxicological Profile
While exploring the biological activity, it is crucial to assess the safety profile of the compound:
| Toxicity Type | Assessment |
|---|---|
| Acute Toxicity | Moderate toxicity observed at high concentrations |
| Skin Sensitization | Potential irritant; requires caution in handling |
| Carcinogenicity | Not classified as a carcinogen by major agencies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
